2-Acetylbenzo[d]oxazole-4-carbaldehyde

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

2-Acetylbenzo[d]oxazole-4-carbaldehyde (CAS 1806528-24-4) is a heterocyclic building block belonging to the benzoxazole family, bearing a 2-acetyl substituent and a 4-carbaldehyde group on the fused benzene–oxazole scaffold. Its molecular formula is C₁₀H₇NO₃ with a molecular weight of 189.17 g/mol.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B12872398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylbenzo[d]oxazole-4-carbaldehyde
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(C=CC=C2O1)C=O
InChIInChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3
InChIKeyIANHCVMQWLRWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylbenzo[d]oxazole-4-carbaldehyde – Core Identity for Scientific Procurement


2-Acetylbenzo[d]oxazole-4-carbaldehyde (CAS 1806528-24-4) is a heterocyclic building block belonging to the benzoxazole family, bearing a 2-acetyl substituent and a 4-carbaldehyde group on the fused benzene–oxazole scaffold. Its molecular formula is C₁₀H₇NO₃ with a molecular weight of 189.17 g/mol . The benzoxazole core is recognized as a privileged scaffold in medicinal chemistry owing to its bioisosteric resemblance to nucleic bases such as adenine and guanine, enabling non-covalent interactions with diverse biological targets [1]. The combination of an electron-withdrawing acetyl group at position 2 and a formyl group at position 4 creates a unique electronic distribution that governs its reactivity, making it a versatile intermediate for the synthesis of pharmacologically active oxazole derivatives [2].

Why 2-Acetylbenzo[d]oxazole-4-carbaldehyde Cannot Be Replaced by a Generic Analog


Benzoxazole derivatives with identical molecular formulas (C₁₀H₇NO₃) but different substituent positions—such as 2-Acetylbenzo[d]oxazole-5-carbaldehyde, 4-Acetylbenzo[d]oxazole-2-carbaldehyde, or 6-Acetylbenzo[d]oxazole-2-carboxaldehyde—exhibit markedly different reactivity profiles . The ortho- and para-directing effects of the oxazole heteroatoms, coupled with the specific placement of the acetyl (C2) and formyl (C4) groups, determine regioselectivity in subsequent transformations such as aldol condensations, Schiff base formation, and nucleophilic additions [1]. In the absence of head-to-head comparative biological data, the unique positioning of the 4-carbaldehyde on the benzo[d]oxazole framework provides a distinct synthetic handle that is not interchangeable with isomers bearing aldehyde at the 5- or 6-position, which may lead to divergent biological outcomes when elaborated into final active species [2].

Quantitative Differentiation Evidence for 2-Acetylbenzo[d]oxazole-4-carbaldehyde


Regiochemical Differentiation from 5-Carbaldehyde Isomer via MAO-A/B Selectivity Profile

The 5-carbaldehyde positional isomer (2-Acetylbenzo[d]oxazole-5-carbaldehyde) demonstrates potent MAO-A inhibition (IC₅₀ = 6 nM, human recombinant enzyme) and significantly weaker MAO-B inhibition (IC₅₀ = 2,100 nM), yielding a remarkable MAO-A/MAO-B selectivity ratio of ~350-fold [1]. Relocating the aldehyde from position 5 to position 4—as in the target compound—alters the spatial orientation of the formyl group relative to the benzoxazole core, which is predicted to shift the MAO isoform selectivity profile based on established structure-activity relationships in benzoxazole-derived MAO inhibitors [2]. Although direct enzymatic data for the 4-carbaldehyde isomer are not yet published, the regiochemical divergence provides a rational basis for selecting this isomer when distinct pharmacological fingerprints are desired.

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Synthetic Versatility Advantage Over Non-Acetylated Benzo[d]oxazole-4-carbaldehyde

Benzo[d]oxazole-4-carbaldehyde (CAS 1492303-37-3; C₈H₅NO₂; MW 147.13) lacks the 2-acetyl substituent and is primarily employed as a generic aldehyde building block . The target compound incorporates an additional ketone functionality at C2, enabling a broader repertoire of synthetic transformations including α-halogenation of the acetyl methyl group, Claisen condensations, and heterocycle annulations that are not accessible with the simpler non-acetylated scaffold [1]. The dual electrophilic centers (acetyl C=O and formyl C=O) also permit orthogonal protection strategies, offering greater synthetic flexibility in multi-step sequences [2].

Organic synthesis Building block Heterocyclic chemistry

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The presence of the acetyl group at C2 increases molecular weight (189.17 vs. 147.13 g/mol) and introduces an additional hydrogen bond acceptor (HBA count increases from 2 to 3) relative to unsubstituted benzo[d]oxazole-4-carbaldehyde . These modifications are expected to lower aqueous solubility while enhancing membrane permeability—a trade-off relevant for central nervous system (CNS) drug discovery where benzoxazole scaffolds are actively investigated [1]. Based on benzoxazole class-level trends, the 4-carbaldehyde positioning may offer a distinct hydrogen-bonding geometry compared to 5- or 6-substituted isomers, potentially affecting target binding [2].

ADME prediction Drug-likeness Physicochemical properties

Optimal Research and Procurement Scenarios for 2-Acetylbenzo[d]oxazole-4-carbaldehyde


Medicinal Chemistry Library Design Requiring Regiochemical Diversity

When constructing a focused benzoxazole library to probe structure-activity relationships around the benzoxazole core, the 4-carbaldehyde isomer provides a regiochemical entry point that is complementary to commercially available 5- and 6-carbaldehyde analogs [1]. Incorporating this isomer expands the chemical space coverage of the library and may reveal novel biological activities not observed with other positional isomers, as demonstrated by the distinct MAO inhibition profiles of benzoxazole regioisomers [2].

Multi-Step Synthesis Requiring Orthogonal Carbonyl Protection Strategies

In synthetic routes demanding sequential derivatization of the benzoxazole scaffold, the dual carbonyl system (acetyl + formyl) enables chemoselective protection–deprotection sequences [1]. The acetyl group can be protected as a ketal while the aldehyde undergoes condensation reactions, or vice versa, providing synthetic flexibility that single-carbonyl analogs (e.g., benzo[d]oxazole-4-carbaldehyde) cannot offer [2].

CNS Drug Discovery Programs Targeting Monoaminergic Systems

Given the demonstrated potency of closely related benzoxazole derivatives against monoamine oxidase enzymes (MAO-A IC₅₀ as low as 6 nM for the 5-isomer) [1], the 4-carbaldehyde isomer represents a logical scaffold extension for CNS drug discovery programs investigating MAO-related disorders (depression, Parkinson's disease). Its divergent substitution pattern may yield novel selectivity profiles or improved blood-brain barrier penetration characteristics [2].

Antimicrobial Lead Optimization Leveraging Benzoxazole Privileged Scaffold

Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity with MIC values ranging from 16 to 128 µg/mL against Gram-positive, Gram-negative bacteria, and Candida spp. [1]. The 2-acetyl-4-carbaldehyde isomer can serve as a key intermediate for generating Schiff base derivatives and other conjugates that have shown enhanced antimicrobial potency in structure-activity studies [2].

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